molecular formula C11H6N4 B136696 Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- CAS No. 157561-99-4

Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-

Cat. No.: B136696
CAS No.: 157561-99-4
M. Wt: 194.19 g/mol
InChI Key: AICASHFWBSAACD-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- is a chemical compound with the molecular formula C12H7N3 It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), yields the desired product .

Chemical Reactions Analysis

Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. By inhibiting FGFR signaling pathways, the compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cancer cells .

Comparison with Similar Compounds

Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- can be compared with other pyrrolopyridine derivatives. Similar compounds include:

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4/c12-5-8(6-13)4-9-7-15-11-10(9)2-1-3-14-11/h1-4,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICASHFWBSAACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C=C(C#N)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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